![molecular formula C27H31N3O3S B289379 N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B289379.png)
N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide, commonly referred to as THN201, is a novel small molecule drug candidate that has shown promising results in preclinical studies for the treatment of a variety of diseases. THN201 is a potent inhibitor of the protein kinases CK1δ and ε, which are involved in regulating a wide range of cellular processes, including cell division, DNA damage response, and circadian rhythm.
Wirkmechanismus
THN201 exerts its pharmacological effects by selectively inhibiting the protein kinases CK1δ and ε, which are involved in regulating a wide range of cellular processes. By inhibiting these kinases, THN201 disrupts the signaling pathways that are aberrantly activated in cancer cells and modulates the circadian rhythm in the brain, leading to improved cognitive function and reduced neuroinflammation.
Biochemical and Physiological Effects:
THN201 has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer models, THN201 inhibits tumor growth and metastasis by inducing cell cycle arrest and apoptosis. In neurodegenerative disease models, THN201 improves cognitive function and reduces neuroinflammation by modulating the circadian rhythm and reducing oxidative stress. In circadian rhythm disorders, THN201 normalizes sleep-wake patterns and improves overall quality of life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of THN201 is its high potency and specificity for CK1δ and ε, which makes it an attractive drug candidate for the treatment of a variety of diseases. However, one of the limitations of THN201 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the long-term safety and efficacy of THN201 in humans.
Zukünftige Richtungen
There are several potential future directions for the development of THN201 as a therapeutic agent. One area of interest is the use of THN201 in combination with other drugs to improve efficacy and reduce side effects. Another area of interest is the development of new formulations of THN201 that improve its solubility and bioavailability. Finally, more research is needed to fully understand the mechanisms of action of THN201 and its potential applications in the treatment of a variety of diseases.
Synthesemethoden
The synthesis of THN201 involves a multistep process that starts with the condensation of 2-ethoxyaniline and 2-chloronicotinic acid to form an intermediate, which is then subjected to a series of reactions to produce the final product. The synthesis of THN201 has been optimized to yield high purity and good yields, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
THN201 has been extensively studied in preclinical models of cancer, neurodegenerative diseases, and circadian rhythm disorders. In cancer models, THN201 has been shown to inhibit tumor growth and metastasis by targeting CK1δ and ε, which are overexpressed in many types of cancer. In neurodegenerative disease models, THN201 has been shown to improve cognitive function and reduce neuroinflammation by modulating the circadian rhythm. In circadian rhythm disorders, THN201 has been shown to normalize sleep-wake patterns and improve overall quality of life.
Eigenschaften
Molekularformel |
C27H31N3O3S |
---|---|
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
N-[6-tert-butyl-3-[(2-ethoxyphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C27H31N3O3S/c1-5-33-21-11-7-6-10-20(21)29-25(32)23-19-13-12-18(27(2,3)4)15-22(19)34-26(23)30-24(31)17-9-8-14-28-16-17/h6-11,14,16,18H,5,12-13,15H2,1-4H3,(H,29,32)(H,30,31) |
InChI-Schlüssel |
BZFAQGHEVQCMCJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CN=CC=C4 |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCC(C3)C(C)(C)C)NC(=O)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.